molecular formula C7H4BrNOS B8498213 3-Bromothieno[2,3-c]pyridin-5-ol

3-Bromothieno[2,3-c]pyridin-5-ol

Cat. No.: B8498213
M. Wt: 230.08 g/mol
InChI Key: QMJKQSIYBTWTOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromothieno[2,3-c]pyridin-5-ol is a heterocyclic compound featuring a fused thienopyridine scaffold with a bromine substituent at position 3 and a hydroxyl group at position 3. This structure places it within a broader class of polycyclic aromatic systems, which are of significant interest in medicinal chemistry due to their diverse biological activities . The bromine substituent likely enhances electrophilic reactivity, making it a candidate for further functionalization in drug discovery pipelines .

Properties

Molecular Formula

C7H4BrNOS

Molecular Weight

230.08 g/mol

IUPAC Name

3-bromo-6H-thieno[2,3-c]pyridin-5-one

InChI

InChI=1S/C7H4BrNOS/c8-5-3-11-6-2-9-7(10)1-4(5)6/h1-3H,(H,9,10)

InChI Key

QMJKQSIYBTWTOD-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CNC1=O)SC=C2Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Fused [2,3-c] Ring Systems

The [2,3-c] fused-ring motif is a common feature in bioactive heterocycles. Below is a comparison of key compounds:

Compound Name Core Structure Substituents Biological Activity/Application Key Reference(s)
3-Bromothieno[2,3-c]pyridin-5-ol Thieno[2,3-c]pyridine Br (C3), OH (C5) Limited direct data; inferred potential for kinase modulation based on analogs
Tetrahydroindolo[2,3-c]quinolinone Indolo[2,3-c]quinolinone Variable substituents (C9–C11) Multitarget activity: L-type calcium channel modulation, DYRK1A kinase inhibition
5-Methyl-5H-pyrrolo[2,3-c]quinoline Pyrrolo[2,3-c]quinoline CH₃ (C5) Anticancer potential (cryptolepine analog)
6,7-Dihydro-5H-pyrido[2,3-c]pyridazine Pyrido[2,3-c]pyridazine Variable substituents Bcl-xL inhibition; pro-apoptotic agent for cancer therapy

Key Observations :

  • This suggests that substituent position and electronic effects critically modulate target selectivity.
  • Bromine vs. Methyl Groups: The bromine in this compound may confer distinct reactivity compared to methyl groups in pyrrolo analogs (e.g., 5-methyl-5H-pyrrolo[2,3-c]quinoline), which are synthesized via domino condensation-Heck cyclization . Bromination could enhance interactions with hydrophobic enzyme pockets or enable cross-coupling reactions for further derivatization.

Functional Analogues with Brominated Pyridine Derivatives

Brominated pyridine derivatives are widely explored for their synthetic versatility and bioactivity:

Compound Name Structure Key Features Applications Reference
5-Bromo-2-chloropyridin-3-ol Pyridine with Br (C5), Cl (C2), OH (C3) Halogen-rich scaffold Building block for pharmaceuticals
3-(5-Bromopyridin-3-yl)-prop-2-yn-1-ol Pyridine with alkyne and Br Propargyl alcohol derivative Click chemistry intermediate

Comparison with this compound:

  • Synthetic Accessibility: Brominated monocyclic pyridines (e.g., 5-bromo-2-chloropyridin-3-ol) are commercially available and cost-effective (e.g., $240/g) , whereas fused systems like this compound may require multistep synthesis, as seen in pyrrolo[2,3-c]quinoline derivatives .

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